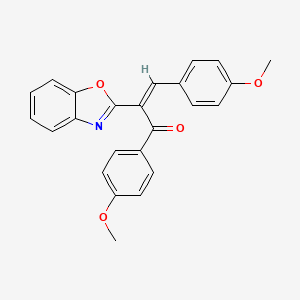
1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-氯吡啶嗪-3-基)-N-(3,4,5-三甲氧基苯基)哌啶-4-甲酰胺是一种合成有机化合物,属于哌啶羧酰胺类。
准备方法
合成路线和反应条件: 1-(6-氯吡啶嗪-3-基)-N-(3,4,5-三甲氧基苯基)哌啶-4-甲酰胺的合成通常涉及多个步骤,从市售前体开始。常见的合成路线包括:
哌啶环的形成: 哌啶环可以通过在酸性或碱性条件下涉及适当前体的环化反应合成。
氯吡啶嗪部分的引入: 氯吡啶嗪基团是通过亲核取代反应引入的,其中合适的氯吡啶嗪衍生物与哌啶中间体反应。
三甲氧基苯基基团的连接: 最后一步是通过酰胺键形成将三甲氧基苯基基团与哌啶羧酰胺连接起来,通常使用 EDCI 或 DCC 等偶联试剂,在三乙胺等碱存在下进行。
工业生产方法: 该化合物的工业生产可能涉及对上述合成路线的优化,以提高产率和纯度。这包括使用连续流反应器、自动化合成平台和重结晶或色谱等纯化技术。
化学反应分析
反应类型: 1-(6-氯吡啶嗪-3-基)-N-(3,4,5-三甲氧基苯基)哌啶-4-甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化,可能导致形成氧化衍生物。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行,这些还原剂可能会还原分子内的特定官能团。
取代: 氯吡啶嗪部分可以参与亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件:
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 干燥醚中的氢化铝锂。
取代: 在氢氧化钠等碱存在下,亲核试剂如胺。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生胺或醇衍生物。
科学研究应用
1-(6-氯吡啶嗪-3-基)-N-(3,4,5-三甲氧基苯基)哌啶-4-甲酰胺在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子的构建块,并可用于研究反应机理和动力学。
生物学: 该化合物可用于生化测定,以研究其与生物大分子(如蛋白质或核酸)的相互作用。
工业: 它可用于开发新材料或作为农用化学品或染料合成的前体。
作用机理
1-(6-氯吡啶嗪-3-基)-N-(3,4,5-三甲氧基苯基)哌啶-4-甲酰胺的作用机理涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能与这些靶标结合,调节它们的活性,并导致各种生物学效应。所涉及的具体途径取决于具体的应用和所研究的生物系统。
类似化合物:
- 1-(6-氯吡啶嗪-3-基)-N-(3,4-二甲氧基苯基)哌啶-4-甲酰胺
- 1-(6-氯吡啶嗪-3-基)-N-(3,5-二甲氧基苯基)哌啶-4-甲酰胺
- 1-(6-氯吡啶嗪-3-基)-N-(3,4,5-三甲氧基苄基)哌啶-4-甲酰胺
独特性: 1-(6-氯吡啶嗪-3-基)-N-(3,4,5-三甲氧基苯基)哌啶-4-甲酰胺的独特性在于三甲氧基苯基基团的存在,该基团可以影响其化学反应性和生物活性。这种结构特征可以增强其与某些分子靶标的结合亲和力,使其成为特定研究应用的宝贵化合物。
作用机制
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
- 1-(6-Chloropyridazin-3-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
- 1-(6-Chloropyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide
- 1-(6-Chloropyridazin-3-yl)-N-(3,4,5-trimethoxybenzyl)piperidine-4-carboxamide
Uniqueness: 1-(6-Chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of the trimethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
属性
分子式 |
C19H23ClN4O4 |
|---|---|
分子量 |
406.9 g/mol |
IUPAC 名称 |
1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN4O4/c1-26-14-10-13(11-15(27-2)18(14)28-3)21-19(25)12-6-8-24(9-7-12)17-5-4-16(20)22-23-17/h4-5,10-12H,6-9H2,1-3H3,(H,21,25) |
InChI 键 |
NBZNZWJEUBSSNF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[5-(4-Bromophenyl)(2-furyl)]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiaz olidin-4-one](/img/structure/B12160116.png)
![N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12160135.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160138.png)
![6-chloro-1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12160140.png)
methyl}quinolin-8-ol](/img/structure/B12160148.png)
![N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B12160150.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12160151.png)

![methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12160170.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12160179.png)

![6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12160190.png)
![(5Z)-3-(2-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12160199.png)

